5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole
Overview
Description
5-Bromo-3-(1H-pyrrol-2-yl)-1H-indazole is a nitrogen-containing heterocyclic compound. It is part of the indazole family, which is known for its diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst . The pyrrole group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyrrole boronic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents, catalysts, and purification methods are also optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(1H-pyrrol-2-yl)-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cross-Coupling Reactions: The pyrrole ring can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in cross-coupling reactions like Suzuki-Miyaura coupling.
Strong Acids or Bases: Used for cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-Bromo-3-(1H-pyrrol-2-yl)-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an anticancer, antiviral, and antibacterial agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Another brominated indazole derivative with similar biological activities.
1H-Pyrrolo[2,3-b]pyridine Derivatives: Known for their potent activities against fibroblast growth factor receptors.
Uniqueness
5-Bromo-3-(1H-pyrrol-2-yl)-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a pyrrole ring on the indazole core makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3/c12-7-3-4-9-8(6-7)11(15-14-9)10-2-1-5-13-10/h1-6,13H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAWIFZFXZVZHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=NNC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735783 | |
Record name | 5-Bromo-3-(2H-pyrrol-2-ylidene)-2,3-dihydro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911305-49-2 | |
Record name | 5-Bromo-3-(1H-pyrrol-2-yl)-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=911305-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-(2H-pyrrol-2-ylidene)-2,3-dihydro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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